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4-Chlorothioanisole

Cat. No.: B085629
CAS No.: 123-09-1
M. Wt: 158.65 g/mol
InChI Key: KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Description

Contextualization within Thioanisole (B89551) Chemistry and Organosulfur Compounds

4-Chlorothioanisole, systematically named 1-chloro-4-(methylthio)benzene, is an organosulfur compound and a derivative of thioanisole. nih.govwikipedia.org Organosulfur compounds, which are organic molecules containing sulfur, are ubiquitous in nature and play a crucial role in various biological and chemical processes. pyglifesciences.comjmchemsci.com The chemistry of thioanisoles is characterized by the reactions of the thioether group and the aromatic ring. The sulfur atom in the thioether linkage can be readily oxidized to form sulfoxides and sulfones, a reaction of significant synthetic utility. wikipedia.org

The presence of a chlorine atom at the para-position of the benzene (B151609) ring in this compound significantly influences its electronic properties and reactivity compared to the parent thioanisole molecule. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the sulfur atom. This electronic perturbation modulates the reactivity of the molecule in various chemical reactions, including electrophilic aromatic substitution and oxidation of the sulfur atom. csic.espearson.com For instance, in photocatalytic oxidation reactions, the electron-withdrawing nature of the chlorine atom in this compound makes it a more challenging substrate to oxidize compared to electron-rich thioanisoles like 4-methylthioanisole. csic.es

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-169 °C
Density 1.22 g/mL
CAS Number 123-09-1

(Data sourced from multiple chemical suppliers and databases) nih.govsigmaaldrich.com

Significance in Contemporary Chemical Science

The distinct reactivity of this compound has rendered it a valuable tool and building block in various areas of contemporary chemical science. Its applications span from fundamental mechanistic studies to the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals.

One of the prominent areas where this compound finds application is in the study of oxidation reactions . It serves as a model substrate in both chemical and biological oxidation studies. For example, it has been used to probe the catalytic activity of metalloporphyrin complexes in biomimetic oxidation reactions, mimicking the function of enzymes like cytochrome P450. wku.edu Furthermore, it is employed in the investigation of photocatalytic oxidation of sulfides to sulfoxides, a greener alternative to traditional oxidation methods. csic.esacs.org In these studies, the conversion of this compound to its corresponding sulfoxide (B87167) is monitored to evaluate the efficiency and mechanism of the catalyst. rsc.org

This compound is also a key substrate in enzymatic reactions . Baeyer-Villiger monooxygenases, for instance, have been shown to catalyze the oxidation of this compound, highlighting the potential of biocatalysis in the synthesis of chiral sulfoxides. whiterose.ac.uk The enantioselectivity of these enzymatic transformations is a subject of ongoing research. researchgate.netscispace.com

Moreover, this compound serves as a versatile intermediate in organic synthesis . smolecule.com It can be used in the synthesis of sulfones and sulfinates, which are important structural motifs in many biologically active compounds and functional materials. researchgate.netresearchgate.netresearchgate.net Its use as an organosulfur herbicide has also been reported. osti.gov The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, expanding its synthetic utility.

Scope and Research Objectives for Academic Inquiry

The academic inquiry into this compound is driven by several well-defined research objectives aimed at exploiting its unique chemical properties for the advancement of chemical science.

A primary research focus is the development of novel catalytic systems . Researchers are actively exploring new catalysts, including metal-free heterogeneous photocatalysts and biomimetic systems, for the selective oxidation of this compound. csic.esfrontiersin.org The objective is to achieve high efficiency, selectivity, and sustainability in the synthesis of valuable sulfoxide products. The electron-deficient nature of this compound makes it a challenging yet important substrate for testing the efficacy of new catalytic methods. csic.es

Another significant area of investigation is the elucidation of reaction mechanisms . By studying the kinetics and stereochemistry of reactions involving this compound, chemists can gain deeper insights into the fundamental principles of catalysis and chemical reactivity. wku.eduresearchgate.net For instance, kinetic studies on the oxidation of a series of substituted thioanisoles, including this compound, help in understanding the electronic effects of substituents on the reaction rates. wku.edu

Furthermore, there is a growing interest in the application of this compound in materials science . Research is being conducted to explore its potential as a building block for the synthesis of polymers with high refractive indices for applications in lithography and optical materials. uq.edu.au The incorporation of sulfur-containing moieties can enhance the thermal and mechanical properties of polymers.

Finally, the use of this compound as a precursor for the synthesis of pharmaceutical intermediates remains an active area of research. pyglifesciences.combalchem.com While direct applications are not the focus, its role as a starting material for more complex molecules with potential biological activity continues to be explored. jmchemsci.comsolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClS B085629 4-Chlorothioanisole CAS No. 123-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-methylsulfanylbenzene
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InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Canonical SMILES

CSC1=CC=C(C=C1)Cl
Source PubChem
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Molecular Formula

C7H7ClS
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DSSTOX Substance ID

DTXSID8023973
Record name 4-Chlorophenyl methyl sulfide
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Molecular Weight

158.65 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Chlorophenyl methyl sulfide
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Vapor Pressure

0.11 [mmHg]
Record name 4-Chlorophenyl methyl sulfide
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CAS No.

123-09-1
Record name 1-Chloro-4-(methylthio)benzene
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Record name Benzene, 1-chloro-4-(methylthio)-
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Record name 4-CHLOROPHENYL METHYL SULFIDE
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Chlorothioanisole

Established Synthetic Pathways and Refinements

The synthesis of 4-chlorothioanisole can be achieved through various established methods, primarily involving the reaction of substituted thiophenols with alkylating agents or through catalyzed thioether formation reactions. These pathways offer reliable routes to this important chemical intermediate.

Synthesis via Substituted Thiophenols and Alkylating Agents

A primary and well-documented method for synthesizing this compound involves the methylation of 4-chlorothiophenol (B41493). epa.gov This reaction typically utilizes a methylating agent, such as dimethyl sulfate (B86663) or chloromethane, in the presence of a base. epa.gov The base, often an alkali hydroxide, deprotonates the thiol group of 4-chlorothiophenol to form a more nucleophilic thiophenolate anion, which then reacts with the methylating agent to yield this compound.

Another approach involves the reaction of 3-chlorothiophenol (B146429) with methyl chloride, facilitated by a base like sodium hydroxide, to produce 3-chlorothioanisole. smolecule.com While this produces a different isomer, the underlying principle of nucleophilic substitution by a thiophenolate on an alkyl halide is the same.

Catalyzed Thioether Formation Reactions

Catalysis plays a significant role in the efficient synthesis of thioethers, including this compound. Copper-catalyzed reactions, in particular, have been explored for their high reliability and broad applicability. organic-chemistry.org These "click reactions" can proceed under mild conditions, often in aqueous systems, and are highly selective. organic-chemistry.org While specific examples for the direct synthesis of this compound using this method are not detailed in the provided context, the general principle suggests its potential applicability.

Palladium-catalyzed reactions also represent a viable, albeit potentially more costly, approach for forming aryl thioethers. These cross-coupling reactions typically involve an aryl halide and a methylthiolate source, with the palladium catalyst facilitating the formation of the carbon-sulfur bond.

Functionalization and Derivatization Strategies

The reactivity of this compound allows for a range of functionalization and derivatization reactions, with oxidation of the sulfur atom being a key transformation.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) (4-chlorophenyl methyl sulfoxide) and sulfone (4-chlorophenyl methyl sulfone). epa.govontosight.ai This transformation is significant as it alters the electronic and steric properties of the molecule, providing access to a different class of compounds with distinct applications. The oxidation can be achieved using various oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) controllable by the reaction conditions and the strength of the oxidant. epa.govontosight.ai For instance, hydrogen peroxide can be used for this purpose, where incomplete oxidation may result in the sulfoxide, while more vigorous conditions lead to the sulfone. epa.gov

The oxidation of this compound to its sulfoxide has been studied using various catalytic systems. In one study, a molybdenum complex in an aqueous medium with hydrogen peroxide as the oxidant was used, demonstrating high functional group compatibility. psu.edu Another approach utilized an iron(II) catalyst with iodosylbenzene as the oxidant, which produced the sulfoxide as the major product along with a minor amount of the sulfone. mdpi.com

Table 1: Catalytic Oxidation of this compound

Catalyst System Oxidant Product(s) Yield (%) Reference(s)
Molybdenum Complex Hydrogen Peroxide 4-Chlorophenyl methyl sulfoxide High psu.edu
Iron(II) Complex Iodosylbenzene 4-Chlorophenyl methyl sulfoxide (major), 4-Chlorophenyl methyl sulfone (minor) ~20-70% (total) mdpi.com
Bacterial Flavin-Containing Monooxygenase (mFMO) - (S)-4-Chlorophenyl methyl sulfoxide Good Conversion rug.nl
Electrocatalytic Oxidation Systems

Electrocatalytic oxidation offers a green and efficient alternative for chemical transformations. mdpi.com While specific studies detailing the electrocatalytic oxidation of this compound are not extensively covered in the provided search results, the principles of electrocatalysis have been applied to similar compounds and processes. rsc.orgelectrochemsci.orgnih.gov For instance, research on the electrocatalytic oxidation of kojic acid at graphene-modified electrodes highlights the importance of control experiments in conferring electrocatalysis. rsc.org The electro-oxidation of formic acid on platinum demonstrates the critical role of pH and the reactant species in the catalytic mechanism. nih.gov These studies provide a framework for how an electrocatalytic system for this compound oxidation could be designed and evaluated, likely involving a suitable electrode material and electrolyte to facilitate the electron transfer process for the oxidation of the sulfide (B99878) to the sulfoxide or sulfone.

Photocatalytic Oxidation Mechanisms

Photocatalysis has emerged as a powerful tool for organic synthesis, including the oxidation of sulfides. Several studies have investigated the photocatalytic oxidation of this compound.

One study employed a cobalt-based metal-organic framework (MOF), h-Co-MOF-74, which demonstrated 100% conversion of this compound to the corresponding product with over 97% selectivity under photocatalytic conditions. mdpi.com Another cobalt-containing MOF, TMU-22(Zn/Co), also showed photocatalytic activity for the oxidation of various organic compounds, including this compound, achieving 100% conversion over 10 hours. encyclopedia.pub

Two-dimensional covalent organic frameworks (COFs), specifically Tru-COFs, have also been utilized as efficient catalysts for the visible light-driven photocatalytic oxidation of sulfides, including this compound, due to the production of photoinduced radicals. nih.gov Furthermore, bismuth oxybromide (BOR) samples have been shown to be effective photocatalysts for the selective oxidation of various thioanisoles, including this compound, under visible light irradiation. rsc.org These reactions typically proceed via the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are produced upon light absorption by the photocatalyst. rsc.org

Table 2: Photocatalytic Oxidation of this compound

Photocatalyst Light Source Conversion (%) Time (h) Reference(s)
h-Co-MOF-74 Not Specified 100 Not Specified mdpi.com
TMU-22(Zn/Co) Not Specified 100 10 encyclopedia.pub
Tru-COFs Visible Light Not Specified 4 nih.gov
Bismuth Oxybromide (BOR) Visible Light (λ > 420 nm) Not Specified Not Specified rsc.org
Metal-Catalyzed Oxidations

The oxidation of this compound has been effectively achieved using various metal-based catalytic systems. One approach involves the use of manganese acetate (B1210297) [Mn(OAc)2] in an ionic liquid medium, which facilitates the aerobic oxidation of sulfides to sulfoxides with high yields and prevents over-oxidation. nih.govfrontiersin.org This catalytic system can also be recycled multiple times without a significant drop in performance. nih.govfrontiersin.org Another method employs a molybdenum (VI)-based oxido-peroxido complex immobilized on periodic mesoporous organosilica. This heterogeneous catalyst efficiently converts this compound and other sulfides to their corresponding sulfoxides with moderate to excellent conversion rates and can be reused for at least ten cycles without losing activity. frontiersin.org

In a different study, organic ligand-modified polyoxomolybdates were used to catalyze the oxidation of this compound to its corresponding sulfoxide and sulfone. rsc.org Using specific cobalt-containing polyoxomolybdates, high conversion and selectivity for the sulfoxide were achieved in a short reaction time. rsc.org For instance, the use of {CoAsMo6(PABA)3} and {CoTeMo6(PABA)3} resulted in 97.8% and 95.1% conversion, respectively, with high selectivity towards the sulfoxide. rsc.org

Iron(III)-iodosylbenzene adducts have also been investigated for the oxidation of para-substituted thioanisoles. mdpi.com Kinetic studies of these reactions, including Hammett plots, suggest a direct oxygen transfer mechanism for both stoichiometric and catalytic oxidation of thioanisoles mediated by the FeIII(OIPh) species. mdpi.com Furthermore, chromium(III) salen complexes have been shown to effectively catalyze the oxidation of aryl sulfides, including this compound, to sulfoxides in the presence of iodobenzene (B50100) diacetate and a small amount of water. nsf.gov

The following table summarizes the results of metal-catalyzed oxidation of this compound with different catalytic systems.

CatalystOxidantSolventTime (min)Conversion (%)Selectivity to Sulfoxide (%)
{CoAsMo6(PABA)3}H2O2Ethanol2097.895.7
{CoTeMo6(PABA)3}H2O2Ethanol2095.192

Table 1: Metal-Catalyzed Oxidation of this compound. rsc.org

Polyoxometalate-Catalyzed Transformations

Polyoxometalates (POMs) are versatile catalysts due to their thermal and oxidative stability. u-tokyo.ac.jp Vanadium-containing polyoxometalates, for instance, have been utilized for the oxygenation of this compound. u-tokyo.ac.jp In one study, the reaction proceeded to give the corresponding sulfoxide in 88% yield without any dichlorination. u-tokyo.ac.jp This highlights the selectivity of POM-based photocatalytic systems. u-tokyo.ac.jp

A patent describes a method for oxidizing thioethers, including this compound, to sulfones using hydrogen peroxide as the oxidant and a metal compound, which can be a polyoxometalate, as a catalyst in a ketone solvent. google.com This method is noted for its high oxidation rate and selectivity. google.com

Photochemical Arylation Processes Involving this compound

The photochemistry of this compound has been investigated, revealing that its primary photochemical process is reduction to thioanisole (B89551). researchgate.net However, it can also participate in photochemical arylation reactions. acs.orgacs.orguniversitiamo.eu These reactions are significant for forming new carbon-carbon bonds under metal-free conditions. acs.org For instance, the photolysis of this compound can lead to arylation of various substrates. researchgate.net

C-S Bond Cleavage Methodologies

The cleavage of the C-S bond in thioanisole derivatives is a significant transformation in organic synthesis and industrial processes like hydrodesulfurization. osti.govlehigh.edu Electrochemical methods have been developed for C-S bond cleavage in compounds like this compound. rsc.org In the gas phase, the fragmentation of vanadium thiolate complexes containing ligands derived from thioanisoles can involve C-S bond cleavage. osti.gov For instance, the electron ionization mass spectrometry of V(SBut)4 shows fragmentation modes involving the sequential loss of C4H9 radicals through C-S bond cleavage. osti.gov

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and product yields.

Kinetic studies on the metal-catalyzed oxidation of thioanisole derivatives provide insights into the reaction mechanisms. For example, the oxidation of para-substituted thioanisoles by an iron(III)-iodosylbenzene complex showed a Hammett correlation with a negative ρ value, indicating the development of positive charge at the sulfur atom in the transition state, which is consistent with an electrophilic oxygen transfer mechanism. mdpi.com Similarly, kinetic analysis of sulfide oxidation catalyzed by chromium(V)-oxo salen complexes revealed that electron-donating groups on the thioanisole ring increase reactivity, while electron-withdrawing groups decrease it. nsf.gov

In the context of polyoxometalate-catalyzed oxidations, kinetic analysis of methyl phenyl sulfide oxidation using various polyoxomolybdates has been performed by plotting ln(Ct/C0) versus reaction time, where Ct and C0 are the concentrations of the sulfide at a given time and at the start, respectively. rsc.org

The study of multi-step reactions often involves complex kinetics. nih.govnih.gov Numerical transformations can be employed to determine the number of rate-limiting steps and reconstruct the distribution of kinetic rate constants from experimental data, providing a more robust analysis than simple fitting procedures. nih.gov

The following table presents data from a kinetic study on the oxidation of various substituted thioanisoles.

Substratekcat (M-1s-1)
4-fluorothioanisole0.33 ± 0.02
This compound0.33 ± 0.02
4-methylthioanisole0.37 ± 0.04
4-methoxythioanisole0.37 ± 0.02

Table 2: Catalytic Rate Constants for the Oxidation of Substituted Thioanisoles. nsf.gov

Iii. Advanced Spectroscopic Characterization and Conformational Analysis of 4 Chlorothioanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, especially in anisotropic environments like liquid crystalline solutions, serves as a powerful tool for determining the precise geometry and conformational dynamics of molecules.

To investigate the conformation of 4-Chlorothioanisole, its nuclear magnetic resonance (NMR) spectra have been analyzed while dissolved in liquid crystal solvents. rsc.org The use of liquid crystals as an NMR solvent introduces a degree of orientational ordering to the solute molecules, allowing for the measurement of dipolar couplings, which are dependent on the molecular geometry. This anisotropic environment provides structural information that is averaged out and lost in standard isotropic NMR spectroscopy.

For these studies, this compound specifically enriched with the ¹³C isotope at the methyl group (4-chloro[¹³CH₃]thioanisole) was utilized. rsc.org This isotopic labeling simplifies the analysis of the carbon and proton spectra of the methyl group, enabling a more precise determination of orientation-dependent spectral parameters. The analysis of these spectra provides crucial data for modeling the molecule's conformational behavior.

While direct studies on deuterium-labeled this compound are not extensively documented in the provided sources, the principles of isotopic labeling are central to the NMR studies performed. The use of 4-chloro[¹³CH₃]thioanisole demonstrates the utility of this approach. rsc.org Isotopic enrichment, whether with ¹³C or deuterium (²H), helps to isolate specific spin systems and measure key interactions, such as direct and indirect spin-spin couplings, without interference from other nuclei. These coupling constants are highly sensitive to molecular geometry and are essential for a detailed conformational analysis.

The NMR data obtained from this compound in liquid crystal solutions were used to rigorously test models for the potential energy function, V(ϕ), which describes the rotation of the methylthio group around the phenyl-sulfur bond. rsc.org Analysis revealed that a model depicting the molecule as being entirely planar, with all heavy atoms in the same plane, is inconsistent with the experimental data. rsc.org

Instead, the data are consistent with two more complex models for the molecule's conformational state. rsc.org These findings are summarized in the table below.

Conformational ModelDescriptionConsistency with NMR Data
Single Minimum Model The potential energy function V(ϕ) has a single energy minimum for the rotation of the -SCH₃ group, located at an angle (ϕ) between 0° (planar) and 90° (orthogonal).Consistent
Mixture Model The molecule exists as a mixture of two distinct conformers: a planar form (ϕ = 0°) and an orthogonal form (ϕ = 90°), with different potential energy minima.Consistent and considered more probable

The model proposing a mixture of planar and orthogonal forms is considered to be the more probable description of the conformational dynamics of thioanisoles. rsc.org For related compounds like thioanisole (B89551) and 4-nitrothioanisole, this model suggests that the population of the planar form ranges from 50% to 87%. rsc.org This indicates a dynamic equilibrium where the molecule transitions between a planar and a non-planar, orthogonal conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, provides a complementary method for probing molecular structure. Each vibrational mode corresponds to a specific molecular motion, and the frequencies of these modes are sensitive to the molecule's geometry and bonding.

The vibrational spectra of 4-chlorophenylmethylsulphide (this compound) have been thoroughly measured, including its infrared spectrum over the 40-4000 cm⁻¹ range and its Raman spectrum. Based on these measurements, complete assignments for the fundamental vibrational wavenumbers have been proposed. The interpretation of the spectra was aided by referencing the spectra of related compounds, such as unsubstituted thioanisole and other 1,4-disubstituted benzenes. This comparative approach allows for a more confident assignment of the thirty distinct ring vibrations and the vibrations associated with the methylthio group. While detailed force constant derivations were not explicitly detailed in the provided sources, the assignment of vibrational modes is the foundational step required for such calculations, which quantify the stiffness of chemical bonds and the energy required for specific deformations.

The vibrational frequencies and intensities observed in IR and Raman spectra are inherently linked to the molecule's conformation. Changes in the dihedral angle of the -SCH₃ group relative to the aromatic ring would lead to shifts in the vibrational frequencies of modes involving the C-S bond and the methyl group. Although the NMR studies provide a more direct and quantitative measure of the conformational mixture, the vibrational data must be consistent with the existence of this equilibrium. The proposed vibrational assignments for this compound are based on an averaged structure that reflects this dynamic state. A detailed correlation would involve theoretical calculations to predict the spectra of different conformers (e.g., planar vs. orthogonal) and compare them with the experimental spectra to further validate the conformational models derived from NMR data.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns. When a this compound molecule is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms an energetically unstable molecular ion (M⁺•). chemguide.co.ukuni-saarland.de This molecular ion can then undergo various fragmentation processes, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged particles are detected and represented in the mass spectrum, providing valuable structural information. chemguide.co.uk

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) that is approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for thioanisoles is the cleavage of the S–CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This would produce a stable chlorothiophenium cation.

Loss of a Chlorine Atom: Cleavage of the C–Cl bond can result in the loss of a chlorine radical (•Cl, 35/37 Da), forming a thioanisole cation.

Cleavage of the Aryl-Sulfur Bond: The bond between the aromatic ring and the sulfur atom can break, leading to fragments corresponding to the chlorophenyl cation and the thiomethyl cation or radical.

Aromatic Ring Fragmentation: The stable aromatic ring itself can undergo fragmentation, although this typically requires higher energy and may be less common compared to the cleavage of substituent bonds. libretexts.org

The relative abundance of these fragments depends on the stability of the resulting cations and neutral radicals. chemguide.co.ukuni-saarland.de Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the systematic reconstruction of the molecule's structure. whitman.edu

Photoionization Spectroscopic Investigations

Spectroscopic studies on 3-chlorothioanisole have precisely determined the first electronic excitation energies (E₁) and adiabatic ionization energies (IE) for its different rotational isomers (rotamers). nih.govacs.org The electronic excitation energy corresponds to the S₁ ← S₀ transition, while the adiabatic ionization energy is the energy required to remove an electron from the molecule in its ground vibrational state to form a cation in its ground vibrational state (D₀ ← S₀). nih.gov

For the cis- and trans- rotamers of 3-chlorothioanisole, these values have been experimentally determined with high precision. nih.govacs.org

Rotamer of 3-ChlorothioanisoleFirst Electronic Excitation Energy (E₁) (cm⁻¹)Adiabatic Ionization Energy (IE) (cm⁻¹)
cis-rotamer33959 ± 365326 ± 5
trans-rotamer34102 ± 365471 ± 5

Data sourced from studies on the 3-chloro isomer. nih.govacs.org

Theoretical calculations combined with spectroscopic measurements confirm that chlorothioanisole isomers can exist as stable rotamers. nih.govnih.gov For 3-chlorothioanisole, both cis- and trans- rotamers, which differ by the orientation of the –SCH₃ group relative to the chlorine atom, are found to be stable and coexist in the ground electronic state (S₀), the first excited electronic state (S₁), and the ground cationic state (D₀). nih.govacs.org

Density functional theory (DFT) calculations indicate that both rotamers adopt planar structures. nih.gov In all three electronic states (S₀, S₁, and D₀), the cis- rotamer of 3-chlorothioanisole is found to be slightly more stable than the trans- rotamer. nih.govacs.org This stability difference influences their relative populations and the corresponding intensities observed in spectroscopic measurements. nih.gov

Electronic StateRelative Stability of 3-Chlorothioanisole Rotamers
Ground State (S₀)cis-rotamer is slightly more stable than trans-rotamer
Excited State (S₁)cis-rotamer is slightly more stable than trans-rotamer
Cationic State (D₀)cis-rotamer is slightly more stable than trans-rotamer

Data derived from studies on the 3-chloro isomer. nih.govacs.org

X-ray Diffraction and Solid-State Spectroscopic Analysis for Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique allows for the precise measurement of unit-cell parameters, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data, such as its space group, unit cell dimensions, and precise solid-state conformation, are not available.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. nih.gov The resulting diffraction pattern is used to solve and refine the molecular structure. nih.gov For organic compounds where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be employed to analyze the crystalline form and obtain structural information. mdpi.com Such an analysis would be necessary to definitively characterize the solid-state structure of this compound.

Iv. Computational Chemistry and Theoretical Investigations of 4 Chlorothioanisole

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to predicting the geometry and energetic landscape of molecules like 4-Chlorothioanisole. These calculations provide a foundational understanding of the molecule's stability and potential for chemical transformation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. science.gov It is particularly effective for calculating the properties of both the ground state and various excited states of molecules. For thioanisole (B89551) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic spectra.

Studies on related 4-substituted thioanisoles and thioanisole itself utilize DFT to explore their photochemistry and the nature of their low-lying singlet states, such as the 1ππ* and 1nσ* states, which are crucial for understanding photoinduced bond fission. science.gov Time-Dependent DFT (TD-DFT) is a common extension of this method used to calculate vertical excitation energies and oscillator strengths, which helps in interpreting experimental UV-Vis spectra. While specific calculations for this compound are not extensively detailed in readily available literature, the methodologies applied to similar compounds provide a clear framework for how its ground and excited states would be investigated.

Illustrative Data for this compound Ground and Excited States: (Note: The following data is illustrative, based on typical results for similar aromatic sulfides, as specific published values for this compound were not found in the searched literature.)

StateEnergy (Hartree)Relative Energy (eV)Dominant Configuration
S₀ (Ground State)-950.123450.00---
S₁ (First Excited State)-949.967894.23π → π
S₂ (Second Excited State)-949.945674.84n → σ
T₁ (First Triplet State)-950.012343.02π → π*

Ab initio molecular orbital theories are methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to construct potential energy surfaces (PES). science.gov A PES maps the energy of a molecule as a function of its geometry, providing critical information about reaction pathways, transition states, and conformational stability.

For thioanisole derivatives, ab initio calculations have been used to explore the PES for reactions like S-Me bond fission. science.gov These studies investigate how substituents on the phenyl ring influence the energy barriers and reaction dynamics. For example, calculations can reveal conical intersections between different electronic states (e.g., S₁ and S₂), which are crucial for understanding non-radiative decay pathways following photoexcitation. science.gov Although a full PES for this compound is not available in the literature reviewed, the principles from studies on related molecules like methane (B114726) clathrates and the CH₄·F⁻ complex demonstrate the power of this approach to map reactive landscapes.

Analysis of Electronic Properties and Reactivity Descriptors

From the electronic structure calculations, a variety of descriptors can be derived to quantify the reactivity and electronic nature of this compound.

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For various organic molecules, DFT calculations are routinely used to determine these orbital energies and predict reactivity patterns.

Illustrative Frontier Orbital Data for this compound: (Note: The following data is illustrative, based on typical results for similar aromatic sulfides, as specific published values for this compound were not found in the searched literature.)

ParameterEnergy (eV)
E_HOMO-6.25
E_LUMO-1.15
HOMO-LUMO Gap (ΔE)5.10

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ) , a measure of the escaping tendency of electrons, is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) indicates resistance to change in electron distribution and is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S) is the reciprocal of hardness (S = 1 / η) and describes the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η).

These indices are valuable for comparing the reactivity of different molecules within a series.

Illustrative Reactivity Descriptors for this compound: (Note: The following data is illustrative, derived from the example HOMO/LUMO values above, as specific published values for this compound were not found in the searched literature.)

DescriptorValueUnit
Chemical Potential (μ)-3.70eV
Chemical Hardness (η)2.55eV
Global Softness (S)0.39eV⁻¹
Electrophilicity Index (ω)2.68eV

By analyzing the condensed Fukui functions (fk) for each atom, one can identify the most probable sites for:

Nucleophilic attack (f+) : Where an electron is added.

Electrophilic attack (f-) : Where an electron is removed.

These functions are calculated using the electron populations of the neutral molecule and its anionic (N+1) and cationic (N-1) forms. This analysis is critical for understanding regioselectivity in chemical reactions.

Illustrative Condensed Fukui Functions (fk) for Selected Atoms in this compound: (Note: The following data is illustrative, based on general principles of reactivity for this class of compound, as specific published values for this compound were not found in the searched literature. Atom numbering is standard, with C1 bonded to Sulfur.)

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)
S0.150.35
C10.080.05
C2/C60.120.09
C3/C50.060.11
C40.180.04
Cl0.090.15

Conformational Landscape and Energetic Analysis

The conformational flexibility of this compound is primarily defined by the rotation of the methylthio (-SCH₃) group around the C(sp²)–S bond. This rotation dictates the orientation of the methyl group relative to the plane of the benzene (B151609) ring, leading to different conformational isomers with distinct energies and properties.

Theoretical calculations are crucial for determining the most stable conformation of thioanisole and its derivatives. The primary conformations of interest are the planar form, where the C–S–C plane is coplanar with the benzene ring, and the orthogonal (or perpendicular) form, where the C–S–C plane is perpendicular to the ring.

Computational studies on the parent molecule, thioanisole, have shown a delicate balance between these forms. While some early calculations using Hartree-Fock (HF) and Møller–Plesset methods predicted the perpendicular conformer to be the only stable species, Density Functional Theory (DFT) methods often predict the existence of two minima, corresponding to both planar and non-planar structures. researchgate.net More advanced and highly accurate methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), predict that for thioanisole, the planar conformation is the global minimum energy structure. researchgate.net A plateau region is noted near the perpendicular conformation, which is calculated to be about 4 kJ/mol higher in energy. researchgate.net

For substituted thioanisoles, the electronic nature of the substituent influences this conformational preference. In the case of this compound, the chlorine atom is a para-substituent. Studies on para-substituted thioanisoles suggest that such substitutions generally favor the planar conformation due to the potential for π-conjugation between the sulfur lone pairs and the aromatic system. researchgate.netcdnsciencepub.com Density functional theory (DFT) calculations confirm that for related molecules like cis- and trans-3-Chlorothioanisole, both rotamers are stable and adopt planar structures in their ground state (S₀). acs.org It is therefore predicted that this compound also preferentially adopts a planar or near-planar structure as its lowest energy conformation.

Table 1: Predicted Conformational Stability of Thioanisole Derivatives
CompoundComputational MethodMost Stable ConformationEnergy Difference (Orthogonal vs. Planar)Reference
ThioanisoleCCSD(T)/CBSPlanar~4 kJ/mol researchgate.net
ThioanisoleHF/Møller–PlessetPerpendicularN/A researchgate.net
ThioanisoleDFT (various functionals)Two minima (Planar and Perpendicular)Varies with functional researchgate.net
3-ChlorothioanisoleDFTPlanarN/A acs.org

The energy required to rotate the thiomethyl group from the stable planar conformation to the higher-energy orthogonal transition state is known as the rotational barrier. This barrier is a result of competing intramolecular interactions, including steric and electronic effects. chemrxiv.orgias.ac.in

Quantum mechanical calculations for thioanisole using STO-3G MO methods have estimated the internal barrier to rotation to be approximately 6.2 kJ/mol in the gas phase and 5.5 kJ/mol in a benzene solution. researchgate.netcdnsciencepub.com The nature and position of substituents on the benzene ring significantly alter this barrier. researchgate.netcdnsciencepub.com Theoretical studies have shown that para-substituents, such as the chlorine atom in this compound, tend to reduce the magnitude of the rotational barrier compared to the parent thioanisole. researchgate.netcdnsciencepub.com In contrast, meta-substituents, like methyl or chlorine groups, cause a notable increase in the barrier. researchgate.netcdnsciencepub.com

Pauli Repulsion: This repulsive force between electron clouds introduces a rotational barrier that separates the energy minima. ru.nl

Orbital Interactions: Hyperconjugation between the sulfur orbitals and the π-system of the ring stabilizes the planar form. The efficiency of this overlap changes with the rotation angle.

Table 2: Calculated Rotational Barriers for Thioanisole and Derivatives
CompoundConditionComputational MethodRotational Barrier (V₂)Reference
ThioanisoleGas PhaseSTO-3G MO6.2 kJ/mol researchgate.netcdnsciencepub.com
ThioanisoleBenzene SolutionJ method (experimental correlation)5.5 kJ/mol researchgate.netcdnsciencepub.com
Para-substituted ThioanisolesGeneral TrendN/AReduced barrier vs. Thioanisole researchgate.netcdnsciencepub.com
Meta-substituted ThioanisolesGeneral TrendN/AIncreased barrier vs. Thioanisole researchgate.netcdnsciencepub.com

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly altered by the surrounding solvent. nih.gov Computational chemistry models these environmental influences, often using continuum solvation models, to provide a more accurate picture of molecular behavior in solution. nih.govnih.gov

The Polarizable Continuum Model (PCM) is a widely used and effective approach. nih.govunipi.it In this model, the solute molecule (e.g., this compound) is placed within a cavity carved out of a continuous, polarizable dielectric medium that represents the solvent. uchile.cl The key parameter in this model is the dielectric constant (ε) of the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a "reaction field" that acts back on the solute, altering its energy, structure, and properties. nih.gov

For this compound, PCM calculations can be used to investigate several solvent-dependent phenomena:

Conformational Stability: The relative energies of the planar and orthogonal conformers can change with solvent polarity. A more polar solvent might preferentially stabilize the conformer with the larger dipole moment. Studies on other molecules have shown that solvation effects can alter the conformational stability of rotamers. researcher.life

Molecular Properties: Properties such as NMR shielding constants, electronic absorption spectra (UV-Vis), and vibrational frequencies are sensitive to the solvent environment. PCM can predict these shifts by accounting for the solvent reaction field. nih.govunipi.it

Chemical Reactivity: Solvent can influence reaction rates and mechanisms. By incorporating continuum models into calculations of reaction pathways and transition states, it is possible to predict how the activation energy of a reaction involving this compound would change from the gas phase to a specific solvent. For instance, the model can be applied to study the Sₙ2 reaction of a molecule in an aqueous environment. unipi.it

Recent advancements have led to more sophisticated models, such as machine learning-based approaches that operate as a polarizable continuum model, offering high accuracy and efficiency in simulating solvent effects on molecular spectra and reactions. nih.gov These methods allow for the investigation of how different solvent environments can influence activation barriers for chemical reactions. nih.gov

V. Catalytic Applications and Mechanisms Involving 4 Chlorothioanisole

Design and Development of Novel Catalytic Systems

The quest for efficient and selective chemical transformations has led to the creation of sophisticated catalytic systems, including those based on metals, organic molecules, and advanced hybrid materials.

Metal-based catalysts are pivotal in oxidation reactions, converting sulfides into valuable sulfoxides and sulfones. psu.edu The oxidation of organic sulfides is a fundamental reaction in organic synthesis, with the products serving as crucial intermediates for various transformations. psu.edunih.gov Catalytic oxidation processes often utilize transition metals like platinum or redox-active oxides of molybdenum and vanadium. wikipedia.org These catalysts can be homogeneous, dissolving in the reaction medium, or heterogeneous, where the reaction occurs on the surface of a solid catalyst. wikipedia.orgtru.ca

Research has demonstrated the successful oxidation of 4-Chlorothioanisole using such systems. For instance, alkyl-aryl sulfides bearing electron-withdrawing groups, such as this compound, have been oxidized with high enantioselectivity. uni-regensburg.de In one study, using a specific chiral ligand, the oxidation of this compound resulted in an enantiomeric excess (ee) of 84%. uni-regensburg.de This highlights the ability to design metal-ligand complexes that can effectively control stereochemistry even with challenging substrates. Molybdenum-based catalysts, in particular, have been developed for their catalytic function in several organic reactions, including mild and selective sulfoxidation. psu.edu

The table below summarizes research findings on the metal-catalyzed oxidation of this compound and related sulfides.

Catalyst SystemSubstrateYield/ConversionEnantiomeric Excess (ee)SelectivitySource
Vanadium Bromoperoxidase (VBPO)This compound78.6%92.5%10% S scielo.br
Chiral ligand 73 with metalThis compound-84%- uni-regensburg.de
Oxodiperoxo Molybdenum ComplexThioanisole (B89551)98% (Sulfoxide)-- psu.edu
Oxodiperoxo Molybdenum ComplexThioanisole99% (Sulfone)-- psu.edu

Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. sigmaaldrich.com Their use represents a major advance in asymmetric synthesis. sigmaaldrich.com Catalysts like Jørgensen's diarylprolinol silyl (B83357) ethers have proven effective for a variety of bond-forming reactions, including C–S bond formation, with high yields and excellent enantiocontrol. sigmaaldrich.com These organocatalysts function by activating substrates through the formation of intermediate species such as iminium or enamine ions. sigmaaldrich.com For instance, in a domino reaction to form 1,2-aminothiol derivatives, a soft sulfur nucleophile attacks an iminium ion intermediate, leading to nearly enantiopure products. sigmaaldrich.com Other classes of organocatalysts, including cinchona alkaloids and squaramide derivatives, operate by activating substrates through hydrogen bonding. beilstein-journals.org

Hybrid materials combine the properties of different components, such as organic and inorganic substances, to create advanced catalysts. upb.ro These materials are developed to enhance catalytic performance, stability, and recyclability. nih.gov A common strategy involves immobilizing a catalytically active species onto a solid support like silica (B1680970) or a polymer. metu.edu.trscielo.org.mx For example, organocatalysts have been supported on silica, which provides high surface area, chemical inertness, and mechanical stability, facilitating easy recovery and reuse of the catalyst. metu.edu.tr Another approach is the use of sol-gel processes to encapsulate catalytic components within a porous matrix. encyclopedia.pub This technique allows for the creation of materials with controlled porosity and a biocompatible microenvironment for biocatalysts. encyclopedia.pub The development of such hybrid systems is crucial for creating more sustainable and efficient chemical processes. nih.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements linked by strong covalent bonds. chemrxiv.orgmdpi.com Their well-defined structures, high porosity, and tunable electronic properties make them highly promising materials for heterogeneous photocatalysis. chemrxiv.orgnih.govrsc.org COFs function as photocatalysts by absorbing light to generate electron-hole pairs, which then drive redox reactions. nih.gov

The rational design of COFs allows for the precise tuning of their light-harvesting abilities and catalytic sites. nih.gov By selecting appropriate organic building blocks, COFs can be engineered for specific applications, such as solar-to-fuel conversion or oxidative organic transformations. chemrxiv.orgmdpi.com Importantly, the performance of COF-based photocatalysts has been shown to be effective for substrates with varying electronic characteristics, including those with electron-donating or electron-withdrawing groups like the chloro-substituent found in this compound. chemrxiv.org This broad applicability demonstrates the potential of COFs in diverse photocatalytic systems, including the co-production of hydrogen peroxide and valuable organic chemicals. chemrxiv.org

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to improving catalyst design and reaction efficiency. This involves identifying key intermediates and transition states and evaluating the influence of substrate properties.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of more stable intermediates. ebsco.com A catalyst accelerates a reaction by providing an alternative pathway with a lower activation energy. tru.ca This alternative path involves different intermediates and transition states. tru.caebsco.com

Transition States: These are highly unstable, fleeting molecular arrangements at the peak of the energy barrier of a reaction step, lasting for only femtoseconds (10⁻¹⁵ s). ebsco.com They cannot be isolated but are crucial in determining the reaction rate.

Intermediates: These are species that are formed in one step of a reaction and consumed in a subsequent step. tru.casolubilityofthings.com Unlike transition states, intermediates occupy a local energy minimum on the reaction coordinate and can sometimes be detected or even isolated. solubilityofthings.com

In the catalytic oxidation of thioanisoles, mechanistic studies have been conducted to identify the active oxidizing species. In one study involving a manganese porphyrin catalyst, kinetic analysis suggested that the initially observed Mn(IV)-oxo species was likely not the primary oxidant under catalytic turnover conditions. wku.edu Instead, analysis of reaction rates for a series of substituted thioanisoles pointed to the involvement of a different oxidant and a transition state with significant positive charge buildup on the sulfur atom. wku.edu The study of these transient species is critical for understanding how catalysts function and for designing more effective systems. solubilityofthings.comsemanticscholar.org

The rate and selectivity of a catalytic reaction are profoundly influenced by the steric and electronic properties of the substrate. dalalinstitute.com

Electronic Effects: These arise from how the distribution of electron density in a molecule affects its reactivity. stackexchange.com Electron-withdrawing groups (like the chloro group in this compound) and electron-donating groups (like a methoxy (B1213986) group) can alter the nucleophilicity or electrophilicity of the reaction center. dalalinstitute.com In sulfoxidation reactions, the electronic nature of substituents on the aryl ring plays a significant role. scielo.br Strong electron-withdrawing groups can have a negative impact on both conversion and selectivity. scielo.br However, with a suitably designed catalyst, high selectivity can still be achieved, as seen in the oxidation of this compound. uni-regensburg.de

Steric Effects: These are nonbonding interactions that arise from the spatial arrangement of atoms. stackexchange.com Bulky groups near a reaction site can hinder the approach of a reactant or catalyst, slowing down the reaction rate. dalalinstitute.comlibretexts.org This phenomenon, known as steric hindrance, is a key factor in determining reaction selectivity. dalalinstitute.com

Studies on the oxidation of various aryl sulfides have provided quantitative insight into these effects. The data below illustrates how substituents influence the enzymatic oxidation of thioanisole derivatives.

SubstrateYieldEnantiomeric Excess (ee)SelectivitySource
Thioanisole83.1%89.2%76% R scielo.br
4-Methylthioanisole85.2%94.6%61% R scielo.br
4-Methoxythioanisole80.1%95.8%89% R scielo.br
This compound 78.6% 92.5% 10% S scielo.br
4-Bromothioanisole70.8%88.9%23% R scielo.br

The data shows that while electron-donating groups (methyl, methoxy) lead to high R-selectivity, the electron-withdrawing chloro-substituent dramatically shifts the selectivity, favoring the S-enantiomer, albeit as the minor product in this specific enzymatic system. scielo.br This demonstrates the powerful influence of electronic effects on the substrate-catalyst interaction and the stereochemical outcome of the reaction.

Kinetic Investigations of Catalyzed Reactions

A significant area of research has been the catalytic oxidation of this compound, which serves as a model substrate for understanding oxygen atom transfer (OAT) reactions. nsf.gov In one study, the kinetics of oxidation by a manganese(IV)-oxo porphyrin complex, [MnIV(TMP)(O)], were investigated in an acetonitrile (B52724) solution. nsf.gov The reaction was monitored using stopped-flow spectrophotometry, revealing a second-order process. nsf.govresearchgate.net The observed rate constants were determined by plotting them against the concentration of this compound. nsf.gov

Similarly, the oxidation of a series of p-substituted phenyl methyl sulfides, including this compound, by peroxyacids like 3-chloroperbenzoic acid (MCPBA) and peroxomonosulfate (PMS) has been studied. researchgate.net These kinetic experiments, conducted at 25°C, also followed pseudo-first-order kinetics under a large excess of the peracid, allowing for the calculation of second-order rate constants. researchgate.net The data from these studies, particularly when analyzed using Hammett plots, reveals the electronic effects of the substituent on the reaction rate. researchgate.netwku.edu For instance, a negative rho (ρ) value from a Hammett plot indicates that the reaction is accelerated by electron-donating groups, suggesting the development of a positive charge at the sulfur atom in the transition state. researchgate.netwku.edu

Kinetic Data for Catalyzed Oxidation of this compound
Oxidant/Catalyst SystemSolventTemperature (°C)Second-Order Rate Constant (k)Reference
[MnIV(TMP)(O)]CH3CN23 ± 21.2 x 102 M-1s-1 nsf.gov
3-Chloroperbenzoic acid (MCPBA)0.003 M Nitric Acid250.14 M-1s-1 researchgate.net
Peroxomonosulfate (PMS)Acetate (B1210297) buffer (pH=4.8)250.015 M-1s-1 researchgate.net

These kinetic findings are crucial for mechanistic elucidation. For example, in the manganese-catalyzed oxidations, kinetic and competition studies suggested that the observed manganese(IV)-oxo species is likely not the true oxidant under catalytic turnover conditions, pointing to a more complex mechanism possibly involving a higher-valent manganese(V)-oxo intermediate. nsf.govwku.edu

Sustainable Synthesis Approaches Utilizing this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, prevent pollution at a molecular level, and maximize resource efficiency. epa.gov This involves strategies such as using renewable feedstocks, employing catalytic processes over stoichiometric reagents, designing safer chemicals, and minimizing waste. epa.govpurkh.com Utilizing this compound as a building block in syntheses that adhere to these principles is an area of active interest, driven by a general trend towards more sustainable chemical manufacturing. archivemarketresearch.com

The broader goal in sustainable synthesis is to replace hazardous reagents with greener alternatives and to use catalytic methods, particularly those involving earth-abundant and non-toxic metals like iron or copper, to improve the environmental profile of the reaction. huarenscience.comorientjchem.org The development of one-pot or cascade reactions, which reduce the number of separate work-up and purification steps, also contributes to a more sustainable process by saving solvents and energy. purkh.com While specific green-by-design syntheses starting from this compound are still emerging, its role as an intermediate in developing more efficient and selective catalytic systems is a key contribution to this field.

Sustainable Synthesis Utilizing this compound
Reaction TypeReagentsProductSustainable AspectReference
Thioester OxidationThis compound, m-CPBA, IsopropanolIsopropyl 4-chlorobenzenesulfinateEfficient, practical synthesis of valuable sulfinate esters. researchgate.net

Vi. Environmental Fate and Transport Mechanisms of 4 Chlorothioanisole

Phototransformation Pathways in Environmental Compartments

Phototransformation, or photodegradation, involves the breakdown of a chemical initiated by the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound.

Once released into the atmosphere, organic compounds are subject to degradation, primarily initiated by photochemically produced oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere" due to its high reactivity and central role in cleansing the air of trace gases. niwa.co.nzharvard.edu For aromatic compounds containing sulfur, like thioanisole (B89551), the reaction with •OH radicals is a key degradation pathway. researchgate.net This reaction can proceed via two competitive mechanisms: addition of the •OH radical to the aromatic ring or addition to the thioether sulfur atom. researchgate.net

The reaction of •OH with thioanisole leads to the formation of monomeric sulfur radical cations and hydroxycyclohexadienyl radicals. researchgate.net While specific studies on the atmospheric degradation products of 4-chlorothioanisole are limited, the primary atmospheric sink is expected to be its reaction with •OH radicals. canada.cacopernicus.orgmdpi.com The rate of this reaction will determine its atmospheric lifetime. By analogy with other volatile organic compounds, this oxidation process is expected to transform this compound into more water-soluble products, which can then be removed from the atmosphere through wet deposition (rain or snow). niwa.co.nz The persistence of thioanisole in the air has been categorized as high in some safety documents, suggesting that its degradation may not be rapid. apolloscientific.co.uk

In aquatic environments, both direct and indirect photolysis can be significant degradation pathways for chemical contaminants. pjoes.comoup.com Direct photolysis requires the chemical to absorb light in the solar spectrum that reaches the water surface (wavelengths greater than 290 nm). ibacon.com For compounds like this compound, which are similar to other chlorinated aromatic compounds, photolysis in aqueous solution can lead to the generation of highly reactive intermediates such as aryl cations. juniperpublishers.comeuropa.euacs.org These intermediates can then react with water or other nucleophiles present.

Hydrolysis is another critical abiotic degradation process in water, involving the reaction of the substance with water, which can break chemical bonds. chemsafetypro.com The rate of hydrolysis is often dependent on the pH and temperature of the water. juniperpublishers.comekb.eg For this compound, specific environmental hydrolysis rate data is scarce. One patent describes a hydrolysis process occurring over 5 hours at 70°C in the presence of methanol (B129727) and other reagents to produce 4-chlorothiophenol (B41493), but these conditions are not representative of a natural aquatic environment. scispace.com The hydrolysis half-life of a substance is a key parameter in assessing its persistence in water. chemsafetypro.com For example, the herbicide 2,4-D has a hydrolysis half-life that is highly pH-dependent, being much shorter in alkaline conditions. juniperpublishers.com Without specific experimental data under environmentally relevant conditions (e.g., pH 4-9 and typical ambient temperatures), the persistence of this compound with respect to hydrolysis remains unquantified. Given that it is considered toxic to aquatic life with long-lasting effects, understanding its fate in water is crucial. lobachemie.com

Table 1: Summary of Aquatic Transformation Processes for this compound

Process Description Potential Products Data Availability
Direct Photolysis Degradation by direct absorption of sunlight. Aryl cations, subsequent reaction products. Limited to general observations for similar compounds. juniperpublishers.comeuropa.euacs.org
Indirect Photolysis Degradation by reactive species (e.g., •OH) generated by other light-absorbing molecules in the water. Oxidized and hydroxylated derivatives. Important for related compounds, but specific data for this compound is lacking. oup.com
Hydrolysis Reaction with water leading to bond cleavage. 4-Chlorothiophenol (under industrial conditions). scispace.com Data under environmental conditions (ambient temperature, pH 4-9) is not readily available.

When a chemical reaches the soil surface, it may be subject to photodegradation. researchgate.netnih.gov This process is generally restricted to the top few millimeters of the soil where sunlight can penetrate. pjoes.com The efficiency of soil surface photolysis is influenced by many factors, including the intensity of sunlight, soil properties (such as moisture and organic matter content), and the presence of natural photosensitizers within the soil matrix. researchgate.netthuenen.demdpi.com

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. chemsafetypro.com It is a crucial process that can lead to the complete mineralization of organic contaminants into carbon dioxide, water, and mineral salts. vedantu.com

Research has shown that this compound can be transformed by certain microorganisms. Fungi, in particular, have been identified as capable of oxidizing this compound. Studies have demonstrated that fungal strains such as Aspergillus ochraceus and Penicillium funiculosum can catalyze the oxidation of this compound to its corresponding sulfone, 4-chlorophenyl methyl sulfone. canada.caapolloscientific.co.uk This oxidation represents a key metabolic step.

In other biological systems, such as plant cell cultures, p-chlorophenyl methyl sulfide (B99878) (an alternative name for this compound) has been shown to be enzymatically sulfoxidized to p-chlorophenyl methyl sulfoxide (B87167) (PCPMSO), which is the sulfoxide analogue. epa.gov Interestingly, in these plant cell studies, the sulfone (PCPMSO2) was not observed as a product. epa.gov This suggests that different organisms may have different metabolic capabilities, with some stopping at the sulfoxide stage while others can proceed to the sulfone.

Table 2: Known Microbial Transformations of this compound

Microorganism / System Transformation Pathway Metabolite(s) Identified Reference(s)
Aspergillus ochraceus Oxidation 4-Chlorophenyl methyl sulfone canada.caapolloscientific.co.uk
Penicillium funiculosum Oxidation 4-Chlorophenyl methyl sulfone canada.caapolloscientific.co.uk
Plant Cell Cultures (Cotton, Carrot, Tobacco) Sulfoxidation p-Chlorophenyl methyl sulfoxide (PCPMSO) epa.gov

The persistence of a chemical in the environment is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. chemsafetypro.comumweltbundesamt.de Substances with long half-lives are considered persistent. Regulatory frameworks often use standardized "ready biodegradability" tests, such as those in the OECD 301 series, to screen chemicals. oecd.orgibacon.com A substance that passes these stringent tests is considered "readily biodegradable" and is not expected to persist in the environment. oecd.orgaropha.com A common pass level is reaching 60% biodegradation within a 28-day test period. aropha.comoecd.org

Specific data from ready biodegradability tests for this compound were not found in the surveyed literature. This lack of data makes a definitive assessment of its biodegradability and persistence challenging. General toxicological information indicates that thioanisole, the parent compound, is toxic to aquatic life with long-lasting effects, which can be an indicator of persistence. lobachemie.com The persistence of a substance is a key criterion in environmental risk assessment, with half-lives in water, soil, or sediment greater than 40-60 days often classifying a substance as persistent. chemsafetypro.com Without specific half-life data or results from standardized biodegradability tests for this compound, its environmental persistence remains an area requiring further investigation.

Adsorption, Desorption, and Leaching Behavior in Soil and Sediment

The mobility of this compound in the subsurface environment is largely controlled by its tendency to adsorb to soil and sediment particles. This behavior, in turn, influences its potential for leaching into groundwater.

Adsorption and Desorption Mechanisms

Adsorption is a process where a chemical (the adsorbate) binds to the surface of a solid particle (the adsorbent), such as soil or sediment. ucdavis.edu For non-polar organic compounds like this compound, adsorption is primarily driven by partitioning into the organic matter fraction of the soil. chemsafetypro.com The key factors influencing this process include:

Soil/Sediment Properties: The amount of soil organic carbon (OC), clay content, and pH are dominant factors. oakwoodchemical.com Soils with higher organic carbon content generally exhibit greater adsorption of non-polar organic compounds. chemsafetypro.com

Chemical Properties: The low water solubility of this compound suggests a strong affinity for the solid organic phase over the aqueous phase, leading to significant adsorption. chemsafetypro.comthermofisher.com

Desorption is the reverse process, where the adsorbed compound is released from the soil or sediment back into the water phase. The reversibility of adsorption for a given compound is a key factor in its long-term mobility and bioavailability. In many cases, desorption can be a slower process than adsorption, leading to a phenomenon known as hysteresis, where the compound becomes more strongly bound over time.

Sorption Coefficients

The extent of adsorption is quantified using sorption coefficients. The soil adsorption coefficient (K_d) is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. ucdavis.edu To allow for comparison across different soils, this value is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (K_oc). chemsafetypro.com

K_oc = (K_d / % Organic Carbon) * 100

Interactive Data Table: Soil Mobility Classification Based on K_oc

The following table, based on the McCall classification scheme, illustrates how the K_oc value relates to a chemical's potential mobility in soil. chemsafetypro.com Given its properties, this compound is expected to fall into the "Low" to "Immobile" categories.

K_oc RangeMobility ClassExpected Mobility of this compound
0 - 50Very HighUnlikely
50 - 150HighUnlikely
150 - 500MediumPossible, but Unlikely
500 - 2000LowLikely
2000 - 5000SlightVery Likely
> 5000ImmobileVery Likely

Leaching Potential

Leaching is the process of chemical transport through the soil profile with percolating water. mdpi.com The potential for a compound to leach is inversely related to its adsorption to soil particles. mdpi.com Compounds that are strongly adsorbed, like this compound is presumed to be, are retained in the upper soil layers and have a low leaching potential. thermofisher.com Safety data sheets indicate that spillage of this compound is unlikely to penetrate soil. thermofisher.com

Leaching potential is influenced by:

Sorption Strength (K_oc): High K_oc leads to low leaching. chemsafetypro.com

Persistence (Half-life): Compounds that degrade slowly have more time to leach.

Soil Type: Sandy soils with low organic matter allow for more rapid leaching compared to clay or loam soils rich in organic matter. uwsp.edu

Water Infiltration: Higher rainfall or irrigation increases the potential for leaching. mdpi.com

Given the expectation of strong adsorption, the leaching potential for this compound is considered to be low, minimizing the risk of it reaching groundwater.

Transport Modeling and Environmental Exposure Assessment

To predict the environmental fate of chemicals and assess potential risks, scientists use mathematical models. These models simulate the movement and transformation of compounds in various environmental compartments. psu.edu

Transport Modeling

Environmental transport models use a chemical's physicochemical properties, along with environmental characteristics, to predict its distribution. psu.eduyoutube.com For soil and groundwater contamination, key input parameters for these models include:

Soil Adsorption Coefficient (K_oc)

Degradation half-life in soil and water

Water solubility

Vapor pressure

Due to the lack of specific experimental data for the K_oc and half-life of this compound, applying complex transport models specifically to this compound is challenging. However, general principles suggest that its transport from soil to other environmental compartments would be limited due to its expected strong adsorption and low water solubility. thermofisher.com

One simple and widely used screening model for assessing the leaching potential of pesticides is the Groundwater Ubiquity Score (GUS) . orst.eduscirp.org The GUS index relates a compound's environmental persistence (soil half-life, t_1/2) and mobility (K_oc). orst.edu

GUS = log_10(t_1/2) x [4 - log_10(K_oc)]

Without established soil half-life and K_oc values for this compound, a GUS value cannot be calculated. However, the conceptual basis of the model is useful for understanding the interplay between persistence and sorption.

Interactive Data Table: Interpretation of Groundwater Ubiquity Score (GUS)

This table shows how GUS values are generally interpreted to classify a chemical's potential to leach into groundwater. orst.edu

GUS ValueLeaching Potential
< 1.8Unlikely to leach (Non-leacher)
1.8 - 2.8Transitional
> 2.8Likely to leach (Leacher)

Environmental Exposure Assessment

An environmental exposure assessment is a component of a comprehensive risk assessment that estimates the concentration of a chemical that humans and ecosystems are likely to encounter. europa.eu It involves identifying sources of the chemical, the pathways it takes through the environment, and the concentrations found in different media (air, water, soil). epa.gov

The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) program assesses the health effects of chemicals. However, the database indicates that the health effects data for p-Chlorophenyl methyl sulfide (a synonym for this compound) were insufficient to derive a quantitative risk assessment. epa.govepa.gov A complete environmental exposure assessment would require more extensive data on its sources, fate, and transport than is currently available in the public literature.

Vii. Future Research Directions and Emerging Applications

Advanced Materials Science Applications

The incorporation of 4-Chlorothioanisole into polymers and other advanced materials is a promising field of study. The presence of sulfur can enhance the thermal stability and mechanical properties of polymers, making them suitable for specialized applications. Similarly, the thioether group can act as a ligand, forming coordination complexes with transition metals, which is relevant for catalysis and materials science. smolecule.com

Future investigations may focus on:

Polymer Chemistry: Systematically incorporating this compound into different polymer backbones to create materials with tailored thermal, optical, and mechanical characteristics. bldpharm.com

Functional Materials: Using this compound as a precursor for materials with specific electronic or photophysical properties. smolecule.com Research into materials like electroactive polymers, gels, and scaffolds could benefit from the unique properties imparted by this compound. aurorascientific.com

Geomaterials: Understanding and controlling the chemical and mechanical properties of building materials, which are often chemically active. strath.ac.uk

Integration with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on molecular assemblies held together by non-covalent bonds, offers a new dimension for the application of this compound. ias.ac.in Its structure is well-suited for designing self-assembling systems and functional nanomaterials. repsol.com

Emerging research directions include:

Host-Guest Systems: Designing host molecules that can selectively bind with this compound, leading to the development of sensors or controlled-release systems.

Nanomaterial Functionalization: Utilizing this compound to modify the surfaces of nanoparticles, such as graphene or metallic nanocrystals, to enhance their properties for applications in electronics, catalysis, and environmental remediation. repsol.com

Self-Assembly: Exploring the self-assembly of this compound derivatives into complex, functional architectures like nanotubes and vesicles. repsol.com

Exploration of Bioactivity Mechanisms and Chemical Biology Tools

While some studies have suggested potential biological activities for thioanisole (B89551) derivatives, such as antifungal properties, the specific mechanisms of action for this compound are not yet fully understood. smolecule.com Future research in this area will be crucial for unlocking its potential in medicinal chemistry and chemical biology. nih.gov

Key areas for future research include:

Mechanism of Action Studies: Investigating how this compound interacts with biological targets at the molecular level to understand its potential therapeutic effects.

Biocatalysis: Using enzymes to perform reactions on this compound, which can lead to the creation of chiral sulfoxides, important intermediates in pharmaceutical synthesis. whiterose.ac.ukscielo.br

Chemical Probes: Developing this compound-based molecules as tools to study biological processes, such as protein function and cellular signaling. nih.gov

Development of Green Chemistry Methodologies for this compound Synthesis and Reactions

The development of environmentally friendly methods for producing and using chemicals is a major focus of modern chemistry. imist.ma For this compound, this includes creating more sustainable synthetic routes and reaction conditions. researchgate.net

Future research will likely emphasize:

Greener Synthesis: Designing synthetic pathways that use less hazardous reagents, reduce waste, and are more energy-efficient. imist.ma This could involve exploring photocatalytic systems or using water as a solvent. u-tokyo.ac.jppsu.edu

Catalytic Reactions: Developing new catalysts that can efficiently mediate reactions involving this compound, such as oxidation and cross-coupling reactions, under mild conditions. tdx.catwku.edu

Atom Economy: Creating reactions that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry. imist.ma

Advanced Spectroscopic and Computational Methodologies for In-depth Characterization

A deeper understanding of the structural and electronic properties of this compound is essential for all areas of its application. Advanced analytical techniques and computational modeling can provide valuable insights. arabjchem.org

Potential areas of focus include:

Vibrational Spectroscopy: Using techniques like infrared (IR) and Raman spectroscopy to study the vibrational modes of the molecule, which can provide information about its structure and bonding. psu.edujsscacs.edu.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques to gain more detailed information about the molecule's conformation and dynamics in solution. psu.educhemicalbook.com

X-ray Crystallography: Determining the precise three-dimensional structure of this compound and its derivatives in the solid state. mdpi.comnih.gov

Computational Chemistry: Using theoretical calculations to model the molecule's properties and predict its behavior in different chemical environments. arabjchem.org

Interactive Data Table: Research Directions and Techniques

Research AreaKey ObjectivesRelevant Techniques
Advanced Materials Science Develop polymers and functional materials with enhanced properties. Polymer Synthesis, Thermal Analysis, Mechanical Testing
Supramolecular Chemistry & Nanotechnology Create self-assembling systems and functionalized nanomaterials. ias.ac.inrepsol.comNMR Spectroscopy, X-ray Diffraction, Electron Microscopy
Bioactivity and Chemical Biology Elucidate biological mechanisms and develop new therapeutic agents. smolecule.comnih.govEnzyme Assays, Cell-based Assays, High-Throughput Screening
Green Chemistry Design sustainable synthetic routes and reaction conditions. imist.maresearchgate.netCatalysis, Flow Chemistry, Life Cycle Assessment
Spectroscopy & Computation Gain in-depth understanding of molecular structure and properties. arabjchem.orgVibrational Spectroscopy, Advanced NMR, Computational Modeling

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Chlorothioanisole with high reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-chlorophenol with methanethiol under controlled acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., singlet for methylthio group at δ ~2.5 ppm), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (158.65 g/mol). For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and adhere to protocols for known compounds as outlined in experimental sections of peer-reviewed papers .

Q. What analytical methods are most effective for confirming the purity and identity of this compound in synthetic workflows?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Quantify purity by comparing retention times with certified reference standards (e.g., NIST-traceable materials).
  • NMR : Analyze aromatic proton splitting patterns and methylthio group signals.
  • Elemental Analysis : Validate empirical formula (C₇H₇ClS).
    Cross-reference data with published spectral libraries (e.g., NIST Chemistry WebBook) and ensure compliance with journal guidelines for new compound documentation .

Q. How should researchers design experiments to study the sulfoxidation of this compound using flavoprotein monooxygenases (FMOs)?

  • Methodological Answer : Optimize reaction conditions (pH 7–8, 24–30°C) with NADPH as a cofactor. Use a stopped-flow spectrophotometer to measure enzyme kinetics (e.g., kcatk_{\text{cat}}, KMK_M). Include controls for non-enzymatic oxidation and validate sulfoxide products via chiral HPLC. Refer to substrate scope studies in biocatalysis literature for enzyme selection (e.g., HdFMO) .

Advanced Research Questions

Q. How can researchers resolve contradictions between high catalytic efficiency (kobsk_{\text{obs}}) and incomplete substrate conversion observed in this compound sulfoxidation?

  • Methodological Answer : Investigate potential enzyme inhibition by the sulfoxide product or competitive binding of byproducts. Perform time-course experiments to track intermediate formation. Use Michaelis-Menten kinetics to assess substrate inhibition. If conversion plateaus, consider co-solvents (e.g., DMSO) to enhance solubility or engineer FMOs for improved turnover .

Q. What methodological approaches are recommended for evaluating the role of this compound in modulating chemoselectivity during additive-driven reactions?

  • Methodological Answer : Conduct parallel reactions with/without this compound as an additive. Use 1H NMR^1\text{H NMR} or 13C NMR^{13}\text{C NMR} to monitor reaction progress and identify intermediates. Compare yields and selectivity (e.g., sulfoxide vs. overoxidized sulfone). Statistical tools (ANOVA, t-tests) can validate significance. Reference functional group compatibility studies for reaction optimization .

Q. What frameworks are critical for formulating rigorous research questions about this compound’s applications in asymmetric synthesis or environmental chemistry?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population : Enzymatic systems for sulfoxidation.
  • Intervention : this compound as a substrate.
  • Comparison : Thioanisole derivatives.
  • Outcome : Enantiomeric excess of sulfoxide.
    Ensure hypotheses are testable and align with gaps identified in literature reviews .

Q. How can researchers ensure reproducibility in studies involving this compound, particularly when reporting catalytic or spectroscopic data?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Replication : Provide detailed synthetic protocols in Supplementary Materials.
  • Data Transparency : Share raw NMR/HPLC files in repositories.
  • Error Analysis : Report standard deviations for triplicate measurements.
    For enzyme studies, include negative controls and validate results across multiple batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.